![molecular formula C23H32N2O2S B14437816 N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea CAS No. 79797-44-7](/img/structure/B14437816.png)
N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1,2-Bis(4-methoxyphenyl)butyl]-N’-butylthiourea is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups and a butylthiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,2-Bis(4-methoxyphenyl)butyl]-N’-butylthiourea typically involves the reaction of 1,2-bis(4-methoxyphenyl)butylamine with butyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[1,2-Bis(4-methoxyphenyl)butyl]-N’-butylthiourea may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1,2-Bis(4-methoxyphenyl)butyl]-N’-butylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous conditions to prevent side reactions.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidation of N-[1,2-Bis(4-methoxyphenyl)butyl]-N’-butylthiourea can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may yield the corresponding amine derivatives.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[1,2-Bis(4-methoxyphenyl)butyl]-N’-butylthiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of N-[1,2-Bis(4-methoxyphenyl)butyl]-N’-butylthiourea involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction is mediated through the thiourea moiety, which can form hydrogen bonds and other non-covalent interactions with the target molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular signaling and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(4-methoxyphenyl)urea: This compound shares the methoxyphenyl groups but lacks the butylthiourea moiety.
N,N’-Bis(4-methoxyphenyl)thiourea: Similar in structure but with different alkyl substituents.
N-[1,2-Bis(4-methoxyphenyl)ethyl]-N’-butylthiourea: A closely related compound with a shorter alkyl chain.
Uniqueness
N-[1,2-Bis(4-methoxyphenyl)butyl]-N’-butylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
79797-44-7 |
|---|---|
Molekularformel |
C23H32N2O2S |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
1-[1,2-bis(4-methoxyphenyl)butyl]-3-butylthiourea |
InChI |
InChI=1S/C23H32N2O2S/c1-5-7-16-24-23(28)25-22(18-10-14-20(27-4)15-11-18)21(6-2)17-8-12-19(26-3)13-9-17/h8-15,21-22H,5-7,16H2,1-4H3,(H2,24,25,28) |
InChI-Schlüssel |
QTEYZWIBUJSRNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=S)NC(C1=CC=C(C=C1)OC)C(CC)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


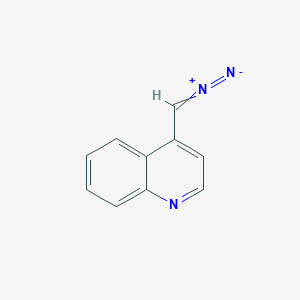
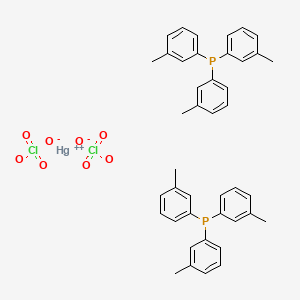


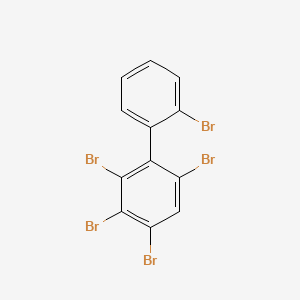
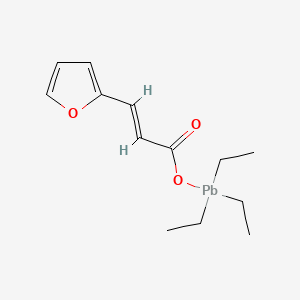
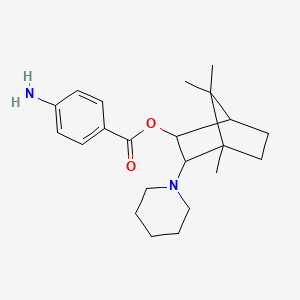
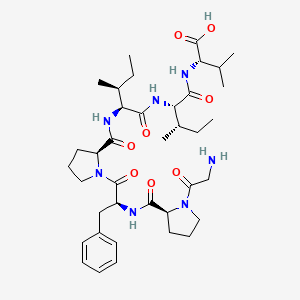
![4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14437808.png)



![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)
![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
